6-Allyldihydronorisolysergic acid
Overview
Description
6-Allyldihydronorisolysergic acid is a compound belonging to the ergoline family, which is known for its diverse biological activities. This compound has a molecular formula of C18H20N2O2 and a molecular weight of 296.36 g/mol . It is characterized by the presence of an indole ring system, which is a common structural motif in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Allyldihydronorisolysergic acid typically involves several key steps, including a Lewis acid-catalyzed acyliminium ion allylation reaction, a Mitsunobu reaction, a palladium-mediated Stille–Kelly intramolecular cross-coupling, and a carbon monoxide-catalyzed palladium-mediated reductive N-heterocyclization . These reactions are carried out under specific conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while optimizing reaction conditions to improve efficiency and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-Allyldihydronorisolysergic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-Allyldihydronorisolysergic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Allyldihydronorisolysergic acid involves its interaction with various molecular targets, including dopamine receptors. It acts as a dopamine receptor agonist, modulating neurotransmission and influencing various physiological processes . The compound’s effects are mediated through specific signaling pathways, which are currently the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Allyldihydronorisolysergic acid include other ergoline derivatives such as:
Lysergic acid: Known for its role as a precursor to lysergic acid diethylamide (LSD).
Ergoline: The parent compound of the ergoline family, which includes various alkaloids with diverse biological activities.
Cabergoline: A dopamine receptor agonist used in the treatment of hyperprolactinemia.
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct biological activities and potential therapeutic applications. Its allyl group and dihydroindole moiety differentiate it from other ergoline derivatives, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(6aR,9S)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-2-6-20-10-12(18(21)22)7-14-13-4-3-5-15-17(13)11(9-19-15)8-16(14)20/h2-5,9,12,14,16,19H,1,6-8,10H2,(H,21,22)/t12-,14?,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAICYXFUKKMAKO-RAAOQPIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C[C@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501007177 | |
Record name | 6-(Prop-2-en-1-yl)ergoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501007177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86891-15-8 | |
Record name | Ergoline-8-carboxylic acid, 6-(2-propenyl)-, (8-alpha)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086891158 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(Prop-2-en-1-yl)ergoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501007177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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